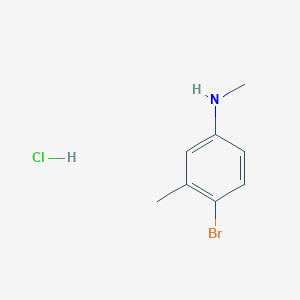![molecular formula C19H20Cl2N2O2 B2514962 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 746633-16-9](/img/structure/B2514962.png)
2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group and a methoxyphenyl piperazine moiety, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
-
Formation of the Piperazine Intermediate
Starting Materials: 4-methoxyphenylamine and 1,4-dichlorobutane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Product: 1-(4-methoxyphenyl)piperazine.
-
Coupling with Dichlorophenyl Acetyl Chloride
Starting Materials: 1-(4-methoxyphenyl)piperazine and 3,4-dichlorophenyl acetyl chloride.
Reaction Conditions: The coupling reaction is performed in an inert atmosphere using a base like triethylamine in a solvent such as dichloromethane at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidized derivatives of the original compound, potentially altering the functional groups on the phenyl rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous conditions to prevent side reactions.
Products: Reduced forms of the compound, possibly affecting the ketone group.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents under mild to moderate temperatures.
Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dimethylformamide, dichloromethane, ethanol.
科学研究应用
2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is utilized in various scientific research domains:
-
Chemistry
Analytical Studies: Used as a reference compound in chromatography and spectroscopy.
Synthetic Chemistry: Serves as a building block for the synthesis of more complex molecules.
-
Biology
Cell Studies: Investigated for its effects on cellular pathways and mechanisms.
Biochemical Assays: Employed in assays to study enzyme interactions and inhibition.
-
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Toxicology: Studied for its safety profile and potential side effects.
-
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in pest control formulations.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone: Similar structure but with a fluorine atom instead of a methoxy group.
2-(3,4-Dichlorophenyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone: Contains a hydroxy group instead of a methoxy group.
2-(3,4-Dichlorophenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone: Features a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs, potentially offering different pharmacological profiles and applications.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-14-2-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFWVHUIIHKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)



![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2514889.png)

![4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2514893.png)

![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
![{[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2514897.png)
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)


